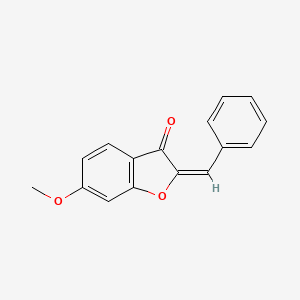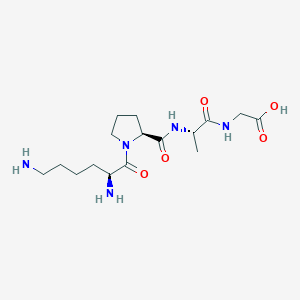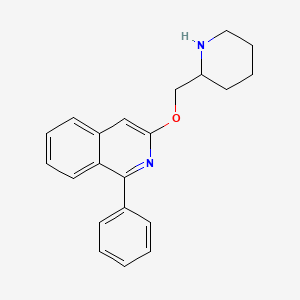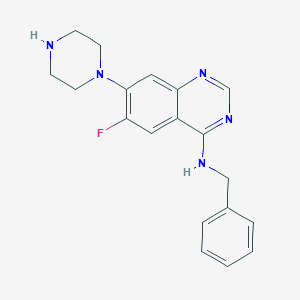
N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This particular compound is characterized by the presence of a benzyl group, a fluorine atom, and a piperazine ring attached to the quinazoline core. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by reacting 2-aminobenzonitrile with formamide under acidic conditions to form 2-aminobenzimidazole. This intermediate is then cyclized with an appropriate reagent to form the quinazoline ring.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperazine Ring: The piperazine ring is introduced by reacting the quinazoline intermediate with piperazine under basic conditions.
Benzylation: The final step involves the benzylation of the piperazine nitrogen using benzyl chloride or benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
化学反応の分析
Types of Reactions
N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as a solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for studying biological pathways.
Medicine: The compound is being investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
N-Benzyl-6-fluoroquinazolin-4-amine: Lacks the piperazine ring, which may affect its biological activity.
6-Fluoro-7-(piperazin-1-yl)quinazolin-4-amine: Lacks the benzyl group, which may influence its binding affinity to targets.
N-Benzyl-7-(piperazin-1-yl)quinazolin-4-amine: Lacks the fluorine atom, which may alter its chemical reactivity.
Uniqueness
N-Benzyl-6-fluoro-7-(piperazin-1-yl)quinazolin-4-amine is unique due to the presence of all three functional groups (benzyl, fluorine, and piperazine) in its structure. This combination of groups can enhance its biological activity, binding affinity, and chemical reactivity compared to similar compounds.
特性
CAS番号 |
625080-59-3 |
|---|---|
分子式 |
C19H20FN5 |
分子量 |
337.4 g/mol |
IUPAC名 |
N-benzyl-6-fluoro-7-piperazin-1-ylquinazolin-4-amine |
InChI |
InChI=1S/C19H20FN5/c20-16-10-15-17(11-18(16)25-8-6-21-7-9-25)23-13-24-19(15)22-12-14-4-2-1-3-5-14/h1-5,10-11,13,21H,6-9,12H2,(H,22,23,24) |
InChIキー |
SXMMFWRLUQDBCL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N=CN=C3NCC4=CC=CC=C4)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-([1,1'-Biphenyl]-4-yl)-5-(2-tert-butylphenyl)-1H-1,2,4-triazole](/img/structure/B15213610.png)
![3-Pyrrolidinol, 1-[(5-nitrobenzo[b]thien-2-yl)carbonyl]-, (3R)-](/img/structure/B15213622.png)
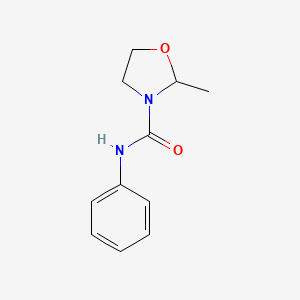
![6,6-Dimethyl-2,3-dihydroimidazo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B15213638.png)

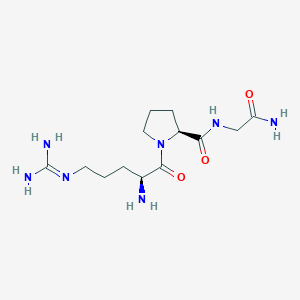
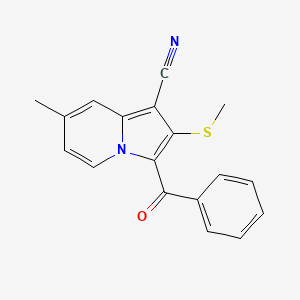
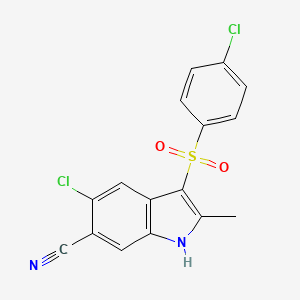
![6-Chloro-8-(2-methoxypropan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B15213654.png)
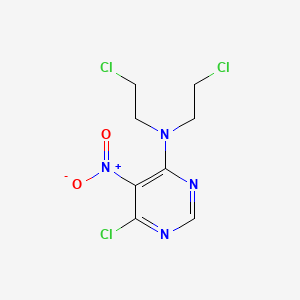
![Dimethyl[2-(2-nitrophenyl)ethyl]propanedioate](/img/structure/B15213663.png)
